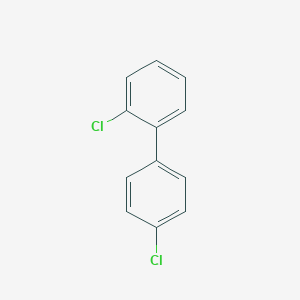

2,4'-Dichlorobiphenyl

Description

Structure

3D Structure

Properties

IUPAC Name |

1-chloro-2-(4-chlorophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8Cl2/c13-10-7-5-9(6-8-10)11-3-1-2-4-12(11)14/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFNIBRDIUNVOMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8Cl2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0022511 | |

| Record name | 2,4'-Dichlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0022511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34883-43-7 | |

| Record name | PCB 8 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34883-43-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4'-Dichlorobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034883437 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4'-Dichlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0022511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4'-DICHLOROBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TTP086070W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis and Characterization of 2,4'-Dichlorobiphenyl: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and characterization of 2,4'-Dichlorobiphenyl, a significant compound in analytical and toxicological studies. This document outlines detailed experimental protocols, quantitative data, and logical workflows to assist researchers in their scientific endeavors.

Synthesis of this compound

The synthesis of this compound can be effectively achieved through palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being a preferred method due to its high yields and tolerance to a wide range of functional groups. An alternative, classic method is the Gomberg-Bachmann reaction.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling involves the reaction of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base. For the synthesis of this compound, this can be accomplished by coupling either 2-chlorophenylboronic acid with 1-bromo-4-chlorobenzene or 4-chlorophenylboronic acid with 1-bromo-2-chlorobenzene.

Reaction Scheme:

or

Below is a diagram illustrating the general workflow for the Suzuki-Miyaura coupling synthesis of this compound.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is adapted from a general procedure for Suzuki-Miyaura cross-coupling reactions.[1][2][3]

Materials:

-

1-Bromo-4-chlorobenzene (1.0 eq)

-

2-Chlorophenylboronic acid (1.2 eq)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)

-

Potassium carbonate (K₂CO₃) (2.0 eq)

-

Toluene (5 mL per mmol of aryl halide)

-

Ethanol (2 mL per mmol of aryl halide)

-

Water (2 mL per mmol of aryl halide)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane/Ethyl acetate solvent system for chromatography

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1-bromo-4-chlorobenzene, 2-chlorophenylboronic acid, tetrakis(triphenylphosphine)palladium(0), and potassium carbonate.

-

Solvent Addition: Add the toluene, ethanol, and water solvent mixture to the flask.

-

Inert Atmosphere: Purge the flask with an inert gas (e.g., nitrogen or argon) for 10-15 minutes.

-

Reaction: Heat the reaction mixture to reflux (approximately 90-100 °C) with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 4-12 hours.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with water and transfer it to a separatory funnel.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Washing: Combine the organic layers and wash with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Gomberg-Bachmann Reaction

The Gomberg-Bachmann reaction is a classic method for the formation of diaryl compounds from the reaction of a diazonium salt with an aromatic compound.[4][5] For the synthesis of this compound, this would involve the diazotization of 2-chloroaniline followed by reaction with chlorobenzene in the presence of a base. Yields for this reaction are often low.[5]

Characterization of this compound

The structural confirmation and purity assessment of the synthesized this compound are performed using various spectroscopic techniques.

The logical workflow for the characterization of the synthesized compound is depicted below.

References

Physicochemical Properties of 2,4'-Dichlorobiphenyl (PCB 8): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4'-Dichlorobiphenyl, designated as PCB 8, is a specific congener of polychlorinated biphenyls (PCBs). PCBs are a class of synthetic organic chemicals that were once widely used in various industrial applications due to their chemical stability, non-flammability, and electrical insulating properties.[1] PCB 8 is a dichlorinated biphenyl, meaning it has two chlorine atoms attached to the biphenyl structure. The precise location of these chlorine atoms significantly influences the molecule's physicochemical properties, environmental fate, and toxicological profile. This technical guide provides a comprehensive overview of the core physicochemical properties of PCB 8, detailed experimental methodologies for their determination, and a visualization of their interplay.

Core Physicochemical Properties

The fundamental physicochemical characteristics of this compound (PCB 8) are summarized in the table below. These parameters are crucial for understanding its behavior in environmental and biological systems.

| Property | Value | Units |

| Chemical Identity | ||

| IUPAC Name | This compound | - |

| PCB Congener Number | 8 | - |

| CAS Number | 34883-43-7 | - |

| Molecular Formula | C₁₂H₈Cl₂ | - |

| Molecular Weight | 223.10 | g/mol |

| Thermodynamic Properties | ||

| Melting Point | 24.3 | °C |

| Boiling Point | 302.3 (estimated) | °C at 760 mmHg |

| Environmental Fate Properties | ||

| Vapor Pressure | 0.00095 (subcooled liquid, at 25°C) | Pa |

| Water Solubility | 1.13 | mg/L (at 25°C)[2][3] |

| Octanol-Water Partition Coefficient (log Kow) | 5.04 (estimated) | - |

| Henry's Law Constant | 2.80 x 10⁻⁴ | atm·m³/mol[3] |

Experimental Protocols

The accurate determination of the physicochemical properties of PCB 8 relies on standardized experimental protocols. Below are detailed methodologies for the key experiments.

Melting Point Determination

The melting point is determined using the capillary method.[2]

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus: The capillary tube is attached to a calibrated thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in a heating bath (e.g., a Thiele tube filled with a high-boiling point liquid like silicone oil) or a calibrated melting point apparatus.

-

Heating: The heating bath is heated slowly and uniformly, with constant stirring to ensure even temperature distribution. The rate of heating should be around 1-2°C per minute near the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last solid crystal disappears is recorded as the end of the melting range. For a pure substance, this range is typically narrow.

Boiling Point Determination

The boiling point can be determined using a micro-scale method in a Thiele tube.

-

Sample Preparation: A small volume (a few milliliters) of liquid this compound is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed inside the test tube with the open end submerged in the liquid.

-

Apparatus: The test tube assembly is attached to a thermometer and heated in a Thiele tube containing a suitable heating fluid.

-

Heating: The apparatus is heated gently. As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles.

-

Observation: The heating is continued until a rapid and continuous stream of bubbles emerges from the capillary tube. At this point, the heating is stopped. The liquid will begin to cool, and the bubbling will slow down. The boiling point is the temperature at which the liquid just begins to enter the capillary tube.

Vapor Pressure Determination

The Knudsen effusion method is suitable for determining the low vapor pressure of compounds like PCBs.[4]

-

Principle: This method measures the rate of mass loss of a substance effusing through a small orifice in a cell into a vacuum. The vapor pressure is then calculated from this rate.

-

Apparatus: A sample of this compound is placed in a Knudsen cell, which is a small container with a precisely machined orifice. The cell is placed in a high-vacuum chamber and heated to a constant, known temperature.

-

Measurement: The rate of mass loss is determined by continuously weighing the cell using a sensitive microbalance.

-

Calculation: The vapor pressure (P) is calculated using the Hertz-Knudsen equation: P = (Δm/Δt) * (1/A) * sqrt(2πRT/M) where Δm/Δt is the rate of mass loss, A is the area of the orifice, R is the ideal gas constant, T is the absolute temperature, and M is the molar mass of the substance.

Water Solubility Determination

For hydrophobic compounds like PCB 8, the slow-stirring method is employed to avoid the formation of micro-emulsions that can lead to overestimated solubility.

-

Principle: An excess amount of the test substance is equilibrated with water at a constant temperature, and the concentration in the aqueous phase is determined after separating the undissolved substance.

-

Apparatus: A large, stoppered glass vessel is filled with a known volume of high-purity water. A magnetic stirrer is used to gently agitate the water.

-

Procedure: A small amount of this compound is added to the water. The mixture is stirred slowly for an extended period (days to weeks) to allow equilibrium to be reached. The temperature is maintained constant throughout.

-

Analysis: After equilibration, the stirring is stopped, and the solution is allowed to stand to allow any undissolved material to settle or float. A sample of the aqueous phase is carefully withdrawn, filtered or centrifuged to remove any suspended particles, and then extracted with a suitable organic solvent. The concentration of PCB 8 in the extract is determined using a sensitive analytical technique such as gas chromatography with electron capture detection (GC-ECD) or mass spectrometry (GC-MS).

Octanol-Water Partition Coefficient (log Kow) Determination

The octanol-water partition coefficient is a measure of a chemical's lipophilicity. The slow-stirring method (OECD Guideline 123) is preferred for highly hydrophobic substances.[5]

-

Principle: The method determines the ratio of the concentration of a chemical in the n-octanol phase to its concentration in the aqueous phase at equilibrium.

-

Preparation: High-purity n-octanol and water are mutually saturated before the experiment. A known volume of water and n-octanol are placed in a vessel.

-

Procedure: A stock solution of this compound in n-octanol is prepared and added to the octanol-water system. The mixture is stirred slowly at a constant temperature to facilitate partitioning without forming an emulsion. The system is allowed to equilibrate over several days.

-

Analysis: After equilibrium is reached, the stirring is stopped, and the two phases are allowed to separate completely. Aliquots are taken from both the n-octanol and water phases. The concentration of PCB 8 in each phase is determined by an appropriate analytical method, such as GC-ECD or GC-MS.

-

Calculation: The octanol-water partition coefficient (Kow) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The result is typically expressed as its base-10 logarithm (log Kow).

Interrelation of Physicochemical Properties

The physicochemical properties of this compound are interconnected and collectively determine its environmental distribution and biological fate. The following diagram illustrates these relationships.

Caption: Logical flow of physicochemical property relationships for PCB 8.

This diagram illustrates how fundamental properties like molecular weight influence thermodynamic characteristics such as melting and boiling points. These, in turn, affect key environmental parameters like vapor pressure and water solubility. The octanol-water partition coefficient (Kow) provides insight into the compound's lipophilicity. Collectively, vapor pressure, water solubility, and Henry's Law Constant dictate the environmental partitioning of PCB 8, influencing its tendency to volatilize into the atmosphere, dissolve in water, or adsorb to soil and sediment, and its potential for bioaccumulation in organisms.

References

Biodegradation Pathways of 2,4'-Dichlorobiphenyl in Soil: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biodegradation pathways of 2,4'-Dichlorobiphenyl (2,4'-DCB) in soil environments. It details the microbial processes, enzymatic reactions, and intermediate metabolites involved in both aerobic and anaerobic degradation. This document summarizes key quantitative data, provides detailed experimental protocols for relevant research, and includes visualizations of the core pathways and workflows.

Introduction

This compound (2,4'-DCB) is a polychlorinated biphenyl (PCB) congener that poses significant environmental concerns due to its toxicity and persistence. Understanding the natural attenuation mechanisms of this compound is crucial for developing effective bioremediation strategies. Microbial degradation, carried out by a diverse range of soil microorganisms, represents a key process in the environmental fate of 2,4'-DCB. This guide explores the two primary microbial metabolic routes: aerobic oxidative degradation and anaerobic reductive dechlorination.

Aerobic Biodegradation Pathway

Aerobic degradation of 2,4'-DCB is primarily carried out by bacteria that can utilize biphenyl as a carbon source. The degradation is initiated by an attack on the non-chlorinated or less-chlorinated phenyl ring. The pathway typically proceeds through a series of enzymatic reactions involving dioxygenation, dehydrogenation, and meta-cleavage of the aromatic ring.

Key Microorganisms and Enzymes

Pseudomonas species are frequently implicated in the aerobic degradation of 2,4'-DCB.[1][2] Key enzymes involved in this process include:

-

Biphenyl Dioxygenase (BphA): Initiates the degradation by incorporating two oxygen atoms into the aromatic ring.

-

Dihydrodiol Dehydrogenase (BphB): Catalyzes the formation of a dihydroxy intermediate.

-

Catechol 2,3-Dioxygenase (BphC): Responsible for the meta-cleavage of the catechol-like intermediate.

-

2-Hydroxy-6-oxo-6-phenylhexa-2,4-dienoate Hydrolase (BphD): Further breaks down the ring cleavage product.

Aerobic Degradation Pathway of this compound

The aerobic degradation of 2,4'-DCB typically follows the well-established biphenyl degradation pathway, with modifications due to the presence of chlorine substituents.

References

In-Depth Toxicological Profile of 2,4'-Dichlorobiphenyl

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4'-Dichlorobiphenyl (2,4'-DCB), a member of the polychlorinated biphenyl (PCB) family of synthetic organic compounds, is a subject of significant toxicological interest due to its persistence in the environment and potential for adverse health effects. Like other PCBs, 2,4'-DCB was historically used in various industrial applications, leading to its widespread environmental distribution. This technical guide provides a comprehensive overview of the toxicological profile of this compound, synthesizing available data on its physicochemical properties, toxicokinetics, and toxicodynamics. The information is presented to be a valuable resource for researchers, scientists, and professionals involved in drug development and chemical safety assessment.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to comprehending its environmental fate and toxicological behavior.

| Property | Value | Reference |

| Chemical Formula | C₁₂H₈Cl₂ | [1] |

| Molecular Weight | 223.1 g/mol | [1] |

| CAS Number | 34883-43-7 | [1] |

| Melting Point | 24.3°C | [1] |

| Boiling Point | 302.3 ± 22.0 °C at 760 mmHg | [1] |

| Water Solubility | 1.13 mg/L at 25°C | [1] |

| Log P (Octanol-Water Partition Coefficient) | 5.04 | [1] |

| Vapor Pressure | 0.00 mmHg | [1] |

| Henry's Law Constant | 2.80e-04 atm-m³/mole | [1] |

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion

The toxicokinetics of this compound dictate its concentration and persistence in the body, which are key determinants of its toxicity.

Absorption: Like other PCBs, this compound can be absorbed through oral, dermal, and inhalation routes of exposure.[1] Due to its lipophilic nature, it is readily absorbed from the gastrointestinal tract.

Distribution: Following absorption, this compound is distributed throughout the body via the bloodstream. It has a tendency to accumulate in adipose tissue and other lipid-rich organs.

Metabolism: The metabolism of this compound, like other PCBs, is primarily mediated by the cytochrome P450 (CYP) enzyme system in the liver. The specific CYP isozymes involved in the metabolism of 2,4'-DCB have been a subject of study. Hydroxylation is a key metabolic step, leading to the formation of more polar metabolites that can be more readily excreted.

Excretion: The parent compound and its metabolites are excreted from the body, primarily in the feces via biliary excretion, with a smaller proportion eliminated in the urine. The rate of excretion is influenced by the extent of metabolism.

Toxicodynamics: Mechanisms and Effects

The toxic effects of this compound are exerted through its interaction with various biological systems.

Acute Toxicity

Acute toxicity data for this compound is limited.

| Route | Species | LD₅₀ |

| Oral | Rat | 1010 mg/kg |

| Intraperitoneal | Mouse | 880 mg/kg |

Chronic Toxicity and Carcinogenicity

Prolonged exposure to PCBs, including this compound, is associated with a range of chronic health effects. The International Agency for Research on Cancer (IARC) has classified polychlorinated biphenyls as Group 1, carcinogenic to humans. However, the carcinogenic potential of individual congeners like 2,4'-DCB can vary.

Reproductive and Developmental Toxicity

Data on the reproductive and developmental toxicity specifically for this compound are not extensively available. However, PCBs as a class are known to have adverse effects on reproduction and development.

Neurotoxicity

Evidence suggests that some PCB congeners can be neurotoxic. The potential neurotoxicity of this compound requires further investigation.

Endocrine Disruption

This compound is recognized as a potential endocrine-disrupting chemical.[2] It has been shown to exhibit estrogenic activity, which can interfere with the normal functioning of the endocrine system.[2]

Mechanisms of Action and Signaling Pathways

The toxic effects of this compound are mediated through various molecular mechanisms and signaling pathways.

Aryl Hydrocarbon Receptor (AhR) Pathway

A primary mechanism of toxicity for many "dioxin-like" PCBs is their ability to bind to and activate the aryl hydrocarbon receptor (AhR).[1] This activation leads to the transcription of a battery of genes, including those encoding for cytochrome P450 enzymes, which can lead to metabolic disturbances and toxic effects. The binding affinity of this compound to the AhR is an important determinant of its toxic potential in this pathway.

Diagram: Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

Caption: Binding of 2,4'-DCB to the AhR complex, leading to gene transcription and toxic effects.

Oxidative Stress

Some studies suggest that PCB exposure can induce oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive intermediates. This can lead to cellular damage and contribute to the toxic effects of the compound.

Diagram: Oxidative Stress Pathway

Caption: 2,4'-DCB-induced generation of ROS leading to cellular damage.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of toxicological findings. The following outlines general methodologies often employed in the toxicological assessment of chemicals like this compound.

Acute Oral Toxicity Study (General Protocol based on OECD Guideline 423)

-

Test Animals: Typically, young adult female rats (e.g., Sprague-Dawley strain) are used.

-

Housing and Acclimation: Animals are housed in controlled environmental conditions with a standard diet and water ad libitum. An acclimation period of at least 5 days is required.

-

Dose Administration: The test substance is administered by gavage in a suitable vehicle. Dosing is sequential, starting with a single animal at a specific dose level.

-

Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for a period of 14 days.

-

Necropsy: At the end of the observation period, all animals are subjected to a gross necropsy.

Diagram: Acute Oral Toxicity Experimental Workflow

Caption: A typical workflow for an acute oral toxicity study.

In Vitro Metabolism Study using Liver Microsomes

-

Microsome Preparation: Liver microsomes are prepared from the livers of untreated animals (e.g., rats, humans) through differential centrifugation.

-

Incubation: Microsomes are incubated with this compound in the presence of an NADPH-generating system at 37°C.

-

Sample Analysis: At various time points, the reaction is stopped, and the samples are extracted. The disappearance of the parent compound and the formation of metabolites are quantified using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Enzyme Kinetics: Kinetic parameters (Km and Vmax) can be determined by varying the substrate concentration.

Diagram: In Vitro Metabolism Experimental Workflow

Caption: Workflow for an in vitro metabolism study using liver microsomes.

Analytical Methods

Accurate and sensitive analytical methods are essential for the quantification of this compound in biological and environmental matrices. Gas chromatography (GC) coupled with either an electron capture detector (ECD) or a mass spectrometer (MS) is the most commonly used technique for the analysis of PCBs.

Conclusion

This compound is a persistent environmental contaminant with the potential to cause a range of adverse health effects. Its toxicity is influenced by its toxicokinetic properties and its ability to interact with key cellular pathways, including the aryl hydrocarbon receptor and the induction of oxidative stress. While data on the specific toxicity of this congener are still being gathered, its classification as a PCB warrants a cautious approach to human exposure. Further research is needed to fully elucidate the toxicological profile of this compound, particularly concerning its chronic, reproductive, and neurotoxic effects, and to establish clear dose-response relationships for risk assessment purposes. This technical guide provides a foundation of current knowledge to support these ongoing research and regulatory efforts.

References

The Bioaccumulation Potential of 2,4'-Dichlorobiphenyl in Aquatic Ecosystems: A Technical Guide

Introduction

2,4'-Dichlorobiphenyl (PCB-8) is a specific congener of polychlorinated biphenyls (PCBs), a class of persistent organic pollutants that have garnered significant environmental concern. Due to their chemical stability and resistance to degradation, PCBs persist in the environment, leading to widespread contamination of soil and water.[1] Their high lipophilicity drives their accumulation in the fatty tissues of living organisms, a process known as bioaccumulation.[1] In aquatic ecosystems, this can lead to significant concentrations in the food chain, even when water concentrations are low.[1][2]

This technical guide provides an in-depth analysis of the bioaccumulation potential of this compound in aquatic organisms. It is intended for researchers, environmental scientists, and professionals in drug development who require a comprehensive understanding of the toxicokinetics and environmental fate of this compound. The guide details quantitative bioaccumulation data, outlines common experimental protocols, and visualizes key biological and experimental processes.

Key Terminology:

-

Bioaccumulation: The net uptake of a chemical by an organism from all exposure routes, including water, food, and sediment.[3][4]

-

Bioconcentration: The specific process of chemical uptake from the surrounding water through respiratory and dermal surfaces.[3][5] The Bioconcentration Factor (BCF) is the ratio of the chemical's concentration in an organism to its concentration in the water at a steady state.[6]

-

Biomagnification: The increasing concentration of a substance in organisms at successively higher levels in a food chain.[2][5]

Quantitative Data on Bioaccumulation

The potential for a chemical to bioaccumulate is quantified using Bioaccumulation Factors (BAFs) and Bioconcentration Factors (BCFs). These values are critical for environmental risk assessment. The data below for this compound has been compiled from studies and databases.

| Parameter | Organism/System | Log BAF (L/kg) | Log BCF (L/kg) | Study/Source |

| Baseline BAF | Aquatic Organisms (Trophic Level 4) | 5.67 | - | Butcher et al., 1998[7] |

| BAF | Carp | Modeled (QSAR) | - | Molcode Ltd.[1] |

| BCF | Fish (General) | - | Modeled (QSAR) | ResearchGate Publication[8] |

Note: BAF and BCF values are often presented on a logarithmic scale (Log10). Higher values indicate a greater potential for bioaccumulation.

Experimental Protocols for Bioaccumulation Studies

Standardized methodologies are crucial for generating reliable and comparable data on the bioaccumulation of chemicals like this compound. The OECD Test Guideline 305 is a widely accepted protocol for experimental determination of BCF.[9]

Test Organisms

A variety of aquatic species are used to represent different trophic levels and feeding strategies.

-

Fish: Commonly used species include Rainbow Trout (Oncorhynchus mykiss), Fathead Minnow (Pimephales promelas), Zebrafish (Danio rerio), and Carp (Cyprinus carpio).[10][11][12]

-

Invertebrates: Organisms like sandworms (Alitta virens) and hard clams (Mercenaria mercenaria) are used to assess bioaccumulation from sediment and water.[13]

Exposure Phase (Uptake)

The objective is to expose organisms to a constant concentration of the test substance until a steady state is reached.

-

Exposure Routes:

-

Aqueous Exposure: Used to determine the BCF, where the chemical is dissolved in the water. This is suitable for chemicals with a log Kow (octanol-water partition coefficient) up to 5.[5]

-

Dietary Exposure: Essential for highly hydrophobic substances, this method involves feeding the organisms with food spiked with the test chemical to determine the Biomagnification Factor (BMF).[5]

-

-

System Type: Flow-through systems are preferred to maintain constant concentrations of the test substance, though semi-static systems are also permissible.[5]

-

Duration: Typically 28 days, but can be extended if a steady state is not achieved.[5]

Depuration Phase (Post-Exposure)

Following the exposure phase, organisms are transferred to a clean environment (free of the test substance) to measure the rate of elimination (depuration).

Analytical Methodology

Accurate quantification of this compound in biological and environmental samples is critical.

-

Sample Preparation: Tissues are extracted using organic solvents (e.g., hexane, dichloromethane).[1][14] The extract then undergoes a cleanup process using techniques like gel permeation or silica gel chromatography to remove interfering lipids and other compounds.[15]

-

Quantification: High-resolution gas chromatography (HRGC) is the standard technique for separating PCB congeners.[15] Detection is typically achieved using an electron capture detector (ECD) or, for higher specificity and sensitivity, a mass spectrometer (MS).[11][15]

Below is a diagram illustrating a typical workflow for an aquatic bioaccumulation study.

Metabolic Pathways and Toxicokinetics

The persistence and bioaccumulation of this compound are intrinsically linked to its metabolism, or lack thereof, within aquatic organisms.

Uptake and Elimination

In fish, uptake from water occurs primarily across the gills, driven by partitioning between water and blood lipids. Dietary uptake is also a significant route, especially for persistent compounds.[4] Elimination is generally slow for PCBs, contributing to their high bioaccumulation potential.

Metabolism

PCBs are metabolized in vertebrates by the microsomal monooxygenase system, which is catalyzed by cytochrome P-450 (CYP450) enzymes.[16][17] The primary metabolic transformation is hydroxylation, which increases the polarity of the molecule. These hydroxylated metabolites can then be conjugated with molecules like glutathione or glucuronic acid, making them more water-soluble and facilitating their excretion in bile and feces.[16][17] The rate of metabolism is slow and varies depending on the specific congener.[16]

The diagram below illustrates the general metabolic pathway for dichlorobiphenyls in fish.

Trophic Transfer and Biomagnification

The persistence of this compound allows it to be transferred through the food web.[2] As predators consume prey containing the compound, it accumulates in their tissues, leading to higher concentrations at higher trophic levels—a process known as biomagnification.[2] The lipid content of an organism directly influences the degree of biomagnification for lipophilic compounds like PCBs.[2]

This trophic transfer is a key factor in the risk assessment of PCBs, as it can lead to toxicologically significant concentrations in top predators and, ultimately, in humans who consume contaminated fish.[2]

The following diagram illustrates the concept of trophic transfer and biomagnification in a simplified aquatic food web.

Conclusion

This compound exhibits significant bioaccumulation potential in aquatic organisms, driven by its high lipophilicity and resistance to metabolic degradation. Quantitative structure-activity relationship (QSAR) models and experimental data confirm its tendency to accumulate, with BAF and BCF values indicating a high potential for retention in tissues.[1][8] The compound is subject to trophic transfer, leading to biomagnification in aquatic food webs, which poses a risk to higher-level organisms and human consumers of contaminated seafood.[2] Understanding the experimental protocols, metabolic pathways, and environmental factors influencing its fate is essential for accurate risk assessment and the development of effective management strategies for PCB-contaminated sites.

References

- 1. cc.ut.ee [cc.ut.ee]

- 2. researchgate.net [researchgate.net]

- 3. epa.gov [epa.gov]

- 4. Modeling the bioconcentration factors and bioaccumulation factors of polychlorinated biphenyls with posetic quantitative super-structure/activity relationships (QSSAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Bioaccumulation in fish | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 6. mdpi.com [mdpi.com]

- 7. epa.gov [epa.gov]

- 8. researchgate.net [researchgate.net]

- 9. Bioaccumulation in aquatic systems: methodological approaches, monitoring and assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Effect of PCB Bioavailability Changes in Sediments on Bioaccumulation in Fish - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Fate of 2,5,4'-trichlorobiphenyl in outdoor ponds and its uptake via the food chain compared with direct uptake via the gills in grass carp and rainbow trout - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. PhishPharm - Detail [accessdata.fda.gov]

- 13. Bioaccumulation in Functionally Different Species: Ongoing Input of PCBs with Sediment Deposition to Activated Carbon Remediated Beds - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. atsdr.cdc.gov [atsdr.cdc.gov]

- 16. 2,2'-Dichlorobiphenyl | C12H8Cl2 | CID 25622 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. 4,4'-Dichlorobiphenyl | C12H8Cl2 | CID 16308 - PubChem [pubchem.ncbi.nlm.nih.gov]

2,4'-Dichlorobiphenyl: A Technical Guide to its Environmental Presence and Analysis

An In-depth Examination for Researchers, Scientists, and Drug Development Professionals

Introduction

2,4'-Dichlorobiphenyl, designated as PCB 8 in the Ballschmiter and Zell numbering system, is a specific congener of polychlorinated biphenyls (PCBs). PCBs are a class of synthetic organic chemicals that were widely used in various industrial applications due to their chemical stability, non-flammability, and electrical insulating properties. Although their production was banned in many countries in the 1970s due to their environmental persistence and adverse health effects, PCBs continue to be a significant environmental concern. This technical guide provides a comprehensive overview of the sources, occurrence, and environmental fate of this compound, along with detailed methodologies for its analysis in environmental matrices.

Sources of this compound in the Environment

The primary sources of this compound in the environment are linked to the historical production and use of commercial PCB mixtures, such as Aroclors.[1] These mixtures were not composed of a single congener but rather a range of different PCB molecules with varying numbers and positions of chlorine atoms.

Industrial Applications: Commercial PCB mixtures were extensively used as coolants and lubricants in transformers, capacitors, and other electrical equipment.[1] They were also utilized in hydraulic fluids, plasticizers, pigments, and carbonless copy paper. The release of this compound into the environment can occur through:

-

Leaks and Spills: Accidental leaks and spills from industrial facilities and equipment containing PCB mixtures.

-

Improper Disposal: The improper disposal of PCB-containing products and waste in landfills and dumpsites.

-

Volatilization: The volatilization of lower-chlorinated PCBs, including dichlorobiphenyls, from contaminated soils, water bodies, and building materials.[2]

Inadvertent Production: While the intentional production of PCBs has ceased, some PCB congeners can be inadvertently generated as byproducts in certain industrial processes. For instance, 3,3'-Dichlorobiphenyl (PCB 11) is known to be a byproduct of pigment manufacturing.[3] Although specific information regarding the inadvertent production of this compound is limited, it is plausible that similar unintentional formation could occur in chemical manufacturing processes involving chlorinated compounds.

Occurrence of this compound in Environmental Matrices

This compound has been detected in various environmental compartments. However, quantitative data for this specific congener is less abundant compared to more prevalent or toxicologically significant PCBs. The following tables summarize the available quantitative data for this compound in air, water, and soil. Data for sediment and biota are presented for total dichlorobiphenyls or total PCBs due to the scarcity of congener-specific information.

Table 1: Occurrence of this compound in Air

| Location | Sample Type | Concentration Range | Reference |

| East Chicago, Indiana & Columbus Junction, Iowa, USA | Indoor Air | 10 ng/m³ to >400 ng/m³ | [4] |

Table 2: Occurrence of this compound in Water

| Location | Sample Type | Concentration | Reference |

| New Bedford Harbor, USA | Water | ~2,500,000 pg/L (for co-eluting PCBs 5 + 8) | [5] |

Table 3: Occurrence of this compound in Soil

| Location | Sample Type | Geometric Mean Concentration | Reference |

| East Chicago, Indiana, USA | Residential Soil | 0.5 ng/g dry weight | [6] |

Table 4: Occurrence of Dichlorobiphenyls and Total PCBs in Sediment and Biota

| Matrix | Analyte | Concentration Range | Location | Reference |

| Sediment | Total PCBs | 4.18 to 4601 ng/g dry wt | Houston Ship Channel, Texas | [7] |

| Biota (Catfish and Crab) | Total PCBs | 4.13 to 1596 ng/g wet wt and 3.44 to 169 ng/g wet wt, respectively | Houston Ship Channel, Texas | [7] |

| Biota (Fish) | Total PCBs | 0.696 ppm (mean for tetrachlorobiphenyls) and 0.565 ppm (mean for pentachlorobiphenyls) | Not Specified | [8] |

Environmental Fate and Transformation

The environmental fate of this compound is governed by a combination of physical, chemical, and biological processes. Its moderate lipophilicity and resistance to degradation contribute to its persistence in the environment.

Biotic Degradation

Microbial degradation is a key process in the transformation of PCBs in the environment. Several studies have demonstrated the ability of bacteria to degrade lower-chlorinated PCBs. Specifically, for this compound, a meta-cleavage pathway has been identified in Pseudomonas species.[8] This process involves the enzymatic cleavage of one of the biphenyl rings, leading to the formation of intermediate metabolites that can be further broken down.[5][8]

Abiotic Degradation

Abiotic degradation processes, such as photolysis and hydrolysis, can also contribute to the transformation of PCBs.[4] Photolysis, the breakdown of chemicals by light, is more likely to occur for PCBs in the atmosphere and surface waters.[4] However, the efficiency of these processes for this compound in the natural environment is not well-documented.

The following diagram illustrates the potential environmental fate of this compound.

References

- 1. 3,3'-Dichlorobiphenyl | C12H8Cl2 | CID 16307 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4,4'-Dichlorobiphenyl | C12H8Cl2 | CID 16308 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Elimination of inhaled 3,3′-dichlorobiphenyl (CB11) and the formation of the 4-hydroxylated metabolite - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Environmental persistence and transformation processes [ciimar.up.pt]

- 5. Spatial and Temporal Analysis, and Machine Learning-Based Prediction of PCB Water Concentrations in U.S. Natural Water Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 6. atsdr.cdc.gov [atsdr.cdc.gov]

- 7. Concentrations of polychlorinated biphenyls (PCBs) in water, sediment, and aquatic biota in the Houston Ship Channel, Texas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. purdue.edu [purdue.edu]

Spectroscopic Profile of 2,4'-Dichlorobiphenyl: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,4'-Dichlorobiphenyl (PCB 8), a member of the polychlorinated biphenyl (PCB) class of compounds. Due to their persistence in the environment and potential health impacts, the accurate identification and characterization of individual PCB congeners are of significant importance. This document summarizes Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, outlines relevant experimental protocols, and presents a logical workflow for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules by providing information about the chemical environment of individual atoms.

¹H NMR Data

Proton NMR (¹H NMR) spectroscopy of this compound reveals distinct signals for the aromatic protons. The spectrum was recorded on a 300 MHz instrument using deuterated chloroform (CDCl₃) as the solvent.[1] The observed chemical shifts (δ) are presented in Table 1.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (ppm) | Relative Intensity |

| 7.47 | 132.00, 132.00, 123.00, 114.00 |

| 7.45 | 165.00, 137.00 |

| 7.44 | 146.00 |

| 7.43 | 58.00 |

| 7.42 | 16.00 |

| 7.41 | 123.00, 96.00 |

| 7.40 | 79.00 |

| 7.39 | 128.00 |

| 7.38 | 1000.00 |

| 7.37 | 1000.00 |

| 7.36 | 128.00 |

| 7.35 | 80.00 |

| 7.34 | 121.00, 96.00 |

| 7.30 | 242.00, 41.00 |

| 7.29 | 883.00, 593.00 |

| 7.28 | 462.00, 113.00 |

| 7.27 | 207.00 |

| 7.26 | 34.00 |

| 7.25 | 91.00 |

| 7.23 | 30.00 |

Data sourced from PubChem CID 36982.[1]

¹³C NMR Data

Carbon-13 NMR (¹³C NMR) provides information about the carbon skeleton of the molecule. The spectrum for this compound was obtained using a JEOL instrument at a frequency of 100.41 MHz in deuterated chloroform (CDCl₃).[1] The chemical shifts are summarized in Table 2.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (ppm) | Relative Intensity |

| 139.12 | 120.00 |

| 137.51 | 139.00 |

| 133.49 | 121.00 |

| 132.23 | 120.00 |

| 130.84 | 433.00 |

| 130.44 | 953.00 |

| 129.73 | 501.00 |

| 128.47 | 496.00 |

| 127.96 | 1000.00 |

| 126.54 | 472.00 |

Data sourced from PubChem CID 36982.[1]

Experimental Protocol for NMR Spectroscopy

A general procedure for obtaining NMR spectra of polychlorinated biphenyls involves the following steps:

-

Sample Preparation: Accurately weigh 5-10 mg of the this compound sample and dissolve it in approximately 0.7-1.0 mL of deuterated chloroform (CDCl₃). Ensure the sample is fully dissolved.

-

Filtering: If any solid particles are present, filter the solution or carefully transfer the supernatant to a clean NMR tube to avoid interfering with the magnetic field homogeneity.

-

Data Acquisition: Place the NMR tube in the spectrometer. The instrument is tuned and the magnetic field is shimmed to achieve optimal resolution. For ¹H NMR, the acquisition is typically rapid, while ¹³C NMR may require a longer acquisition time due to the lower natural abundance of the ¹³C isotope. Standard pulse sequences are used for both ¹H and ¹³C acquisitions.

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100-3000 | C-H stretch | Aromatic |

| 1600-1585 | C=C stretch | Aromatic Ring |

| 1500-1400 | C=C stretch | Aromatic Ring |

| 800-600 | C-Cl stretch | Aryl Halide |

These predictions are based on the characteristic absorption regions for aromatic and chlorinated compounds.[2]

Experimental Protocol for IR Spectroscopy

A common method for obtaining the IR spectrum of a solid sample like this compound is the KBr pellet technique:

-

Sample Preparation: A small amount of the sample is finely ground with dry potassium bromide (KBr) powder.

-

Pellet Formation: The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded. A background spectrum of a pure KBr pellet is typically run first and subtracted from the sample spectrum. For a vapor phase spectrum, the sample is heated in a gas cell through which the IR beam passes.[3]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern.

Electron Ionization Mass Spectrometry (EI-MS) Data

The mass spectrum of this compound obtained by electron ionization (EI) shows a characteristic molecular ion peak and several fragment ions. The most significant peaks are listed in Table 4.

Table 4: Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 222 | Molecular ion [M]⁺ |

| 224 | Isotope peak for [M+2]⁺ |

| 152 | Fragment ion, likely loss of two chlorine atoms |

Data sourced from PubChem CID 36399.[3]

Experimental Protocol for Gas Chromatography-Mass Spectrometry (GC-MS)

For the analysis of PCBs, Gas Chromatography-Mass Spectrometry (GC-MS) is a standard and powerful technique.

-

Sample Preparation: The sample is dissolved in a suitable organic solvent, such as hexane or isooctane. For complex environmental samples, an extraction and cleanup procedure is necessary to remove interfering matrix components.

-

Gas Chromatography: The sample solution is injected into a gas chromatograph equipped with a capillary column (e.g., DB-5MS). The GC oven temperature is programmed to separate the different PCB congeners based on their boiling points and interaction with the stationary phase.

-

Mass Spectrometry: As the separated components elute from the GC column, they enter the mass spectrometer. In the ion source, the molecules are typically ionized by electron impact (EI). The resulting ions are then separated by the mass analyzer (e.g., a quadrupole) and detected.

Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic identification and characterization of this compound.

Caption: Analytical workflow for this compound.

References

Unveiling the Photodegradation of 2,4'-Dichlorobiphenyl: A Technical Guide to Its Byproducts Under UV Irradiation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polychlorinated biphenyls (PCBs) are a class of persistent organic pollutants that have garnered significant scientific attention due to their widespread environmental contamination and potential health risks. Among the 209 congeners, 2,4'-Dichlorobiphenyl is a subject of interest for understanding the environmental fate of lower-chlorinated PCBs. This technical guide provides an in-depth analysis of the degradation products of this compound when subjected to ultraviolet (UV) irradiation. While specific quantitative data for this compound is limited in publicly available literature, this guide synthesizes findings from studies on closely related analogues, such as 4-chlorobiphenyl, and general principles of PCB photodegradation to provide a comprehensive overview. The primary mechanism of degradation for PCBs under UV light is photolytic dechlorination, with the potential for the formation of various hydroxylated and solvent-adducted byproducts.

Degradation Products of this compound Analogues

Due to the scarcity of detailed quantitative studies on the photodegradation of this compound, this section presents data from a comprehensive study on a closely related compound, 4-chlorobiphenyl, under UV irradiation in an aqueous solution containing nitrous acid (HONO). These findings offer valuable insights into the potential degradation pathways and byproducts of this compound. The primary degradation pathways observed are dechlorination and hydroxylation, leading to a variety of products.

Table 1: Identified Degradation Products of 4-Chlorobiphenyl under UV Irradiation (365 nm) in the Presence of Nitrous Acid

| Degradation Product | Chemical Formula | Proposed Formation Pathway |

| 4-Hydroxybiphenyl | C₁₂H₁₀O | Dechlorination followed by hydroxylation |

| 4-Chlorobenzyl-4-ol | C₁₃H₁₁ClO | Hydroxylation of the biphenyl ring system |

| 4-Chlorobenzyl-4-nitrobiphenyl | C₁₉H₁₄ClNO₂ | Nitration of a degradation intermediate |

| 4-(4-Chlorophenyl)-2-nitrophenol | C₁₂H₈ClNO₃ | Nitration and hydroxylation |

Note: The data presented in this table is based on the photodegradation of 4-chlorobiphenyl and serves as a model for the potential degradation products of this compound. The presence and distribution of degradation products for this compound may vary based on experimental conditions.

Experimental Protocols

The following sections detail the methodologies employed in a representative study of the photodegradation of a this compound analogue. These protocols can serve as a foundation for designing experiments to investigate the UV-mediated degradation of this compound.

Materials and Reagents

-

Target Compound: this compound (or a suitable analogue like 4-chlorobiphenyl)

-

Solvent: Methanol, Hexane, or an aqueous solution (depending on the experimental design)

-

Photosensitizers (optional): Acetone, titanium dioxide (TiO₂)

-

Radical Scavengers (for mechanistic studies): Isopropanol (for hydroxyl radicals)

-

Analytical Standards: Certified reference standards of expected degradation products

-

Gases: High-purity nitrogen or argon for deoxygenation

Experimental Setup for UV Irradiation

A typical experimental setup for the UV irradiation of this compound would involve the following:

-

Reaction Vessel: A quartz photoreactor to allow for the transmission of UV light.

-

UV Light Source: A high-pressure mercury lamp or a series of low-pressure mercury lamps emitting at a specific wavelength (e.g., 254 nm or 365 nm). The intensity of the lamp should be measured and reported.

-

Sample Preparation: A solution of this compound of a known concentration is prepared in the chosen solvent. The solution is then transferred to the photoreactor.

-

Deoxygenation: The solution is purged with an inert gas (e.g., nitrogen or argon) for a sufficient amount of time to remove dissolved oxygen, as oxygen can influence the degradation pathway.

-

Irradiation: The solution is irradiated with the UV lamp for a predetermined period. Aliquots of the sample are withdrawn at various time intervals to monitor the degradation of the parent compound and the formation of byproducts.

-

Temperature Control: The temperature of the reaction vessel should be maintained at a constant value throughout the experiment.

Analytical Methodology

The identification and quantification of the degradation products are typically performed using the following analytical techniques:

-

High-Performance Liquid Chromatography (HPLC): Equipped with a UV or diode-array detector (DAD) for the separation and quantification of the parent compound and its degradation products. A C18 column is commonly used with a mobile phase consisting of a mixture of acetonitrile and water.

-

Gas Chromatography-Mass Spectrometry (GC-MS): Used for the identification of volatile and semi-volatile degradation products. The mass spectra of the unknown peaks are compared with a library of known compounds for identification.

-

Gas Chromatography with Electron Capture Detector (GC-ECD): A highly sensitive detector for the analysis of chlorinated compounds like PCBs and their chlorinated byproducts.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the proposed degradation pathways and a typical experimental workflow for studying the photodegradation of this compound.

Microbial Degradation of 2,4'-Dichlorobiphenyl by Pseudomonas Species: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the microbial degradation of 2,4'-Dichlorobiphenyl (2,4'-DCB), a prevalent polychlorinated biphenyl (PCB) congener, by Pseudomonas species. This document details the biochemical pathways, key enzymatic players, and quantitative data from various studies. Furthermore, it offers comprehensive experimental protocols for the cultivation of relevant Pseudomonas strains, analysis of 2,4'-DCB degradation, and measurement of key enzyme activities.

Introduction

Polychlorinated biphenyls (PCBs) are persistent organic pollutants that pose significant environmental and health risks. Microbial degradation, particularly by aerobic bacteria such as Pseudomonas species, represents a promising avenue for the bioremediation of PCB-contaminated sites. These bacteria possess enzymatic machinery capable of transforming PCBs into less toxic compounds. This guide focuses on the degradation of this compound, a common PCB congener, by various Pseudomonas strains, highlighting the metabolic pathways and the enzymes that drive this process.

Degradation Pathways of this compound

The aerobic degradation of this compound by Pseudomonas species is primarily initiated by the biphenyl dioxygenase (BDO) enzyme system. This multi-component enzyme catalyzes the dihydroxylation of the biphenyl rings. The subsequent steps involve ring cleavage and further metabolism, leading to the eventual mineralization of the compound. Two main pathways have been identified, differing in the initial site of enzymatic attack and the subsequent ring cleavage mechanism: the meta-cleavage pathway and the ortho-cleavage pathway.

Meta-Cleavage Pathway

The meta-cleavage pathway is a common route for the degradation of biphenyl and its chlorinated derivatives in Pseudomonas. In the case of 2,4'-DCB, the initial attack by biphenyl dioxygenase can occur on either the 2,3- or 3,4-positions of the less chlorinated ring. This is followed by dehydrogenation to form a dihydroxybiphenyl derivative, which then undergoes meta-cleavage by a catechol 2,3-dioxygenase .

Dechlorination and Aromatic Ring Attack

Some Pseudomonas isolates, such as GSa, have demonstrated the ability to dechlorinate 2,4'-DCB as an important step in its catabolism.[1] In contrast, other strains like GSb appear to attack the non-chlorinated aromatic ring, which can lead to the accumulation of toxic chlorinated intermediates.[1]

Key Enzymes in this compound Degradation

Several key enzymes are involved in the breakdown of 2,4'-DCB by Pseudomonas species. The specific activities of these enzymes can vary between different isolates, reflecting their diverse metabolic capabilities.

| Enzyme | Abbreviation | Function |

| Biphenyl Dioxygenase | BDO | Catalyzes the initial dihydroxylation of the biphenyl rings. |

| This compound Dehalogenase | CBD | Removes chlorine atoms from the this compound molecule. |

| This compound-NADPH-oxidoreductase | 2,4'-CBOR | Involved in the reductive dechlorination or other redox transformations of this compound. |

| 2,3-Dihydroxybiphenyl-NADPH-oxidoreductase | 2,3-DHOR | Likely involved in the further metabolism of dihydroxylated intermediates. |

| Catechol 2,3-Dioxygenase | C23O | Catalyzes the meta-cleavage of the dihydroxylated biphenyl ring. |

Quantitative Data on Enzyme Activity

The specific activities of key enzymes involved in the degradation of this compound have been determined in cell-free extracts of different Pseudomonas isolates.

| Pseudomonas Isolate | Enzyme | Specific Activity | Reference |

| GSa | This compound Dehalogenase | 6.00 pmol/min/mg of protein | [1] |

| GSa | 2,4'-Dichlorobhenyl-NADPH-oxidoreductase | 0.4 pmol/min/mg of protein | [1] |

| GSa | 2,3-Dihydroxybiphenyl-NADPH-oxidoreductase | 0.22 pmol/min/mg of protein | [1] |

| GSb | 2,4'-Dichlorobhenyl-NADPH-oxidoreductase | 0.3 µmol/min/mg of protein | [1] |

| GSb | 2,3-Dihydroxybiphenyl-NADPH-oxidoreductase | 0.213 µmol/min/mg of protein | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound degradation by Pseudomonas species.

Protocol 1: Cultivation of Pseudomonas for Degradation Studies

Objective: To cultivate Pseudomonas species capable of degrading this compound.

Materials:

-

Pseudomonas isolate

-

Minimal Salt Medium (MSM)

-

This compound (in a suitable solvent like acetone or ethanol)

-

Sterile culture flasks

-

Incubator shaker

Minimal Salt Medium (MSM) Recipe (per liter):

-

(NH4)2SO4: 2.0 g[2]

-

K2HPO4: 4.0 g[2]

-

KH2PO4: 4.0 g[2]

-

MgSO4·7H2O: 0.5 g[2]

-

FeSO4·7H2O: 0.01 g[2]

-

CaCl2: 0.01 g[2]

-

Adjust pH to 7.0-7.2

Procedure:

-

Prepare MSM and sterilize by autoclaving.

-

Inoculate a sterile flask containing MSM with the Pseudomonas isolate.

-

Add this compound to the desired final concentration (e.g., 50-100 mg/L). Ensure the solvent concentration is minimal and does not inhibit bacterial growth. A solvent control should be included.

-

Incubate the culture at an optimal temperature (typically 28-30°C) with shaking (150-200 rpm) to ensure aeration.

-

Monitor bacterial growth by measuring the optical density at 600 nm (OD600).

-

Collect samples at regular intervals for this compound concentration analysis.

Protocol 2: GC-MS Analysis of this compound Degradation

Objective: To quantify the degradation of this compound and identify metabolic intermediates.

Materials:

-

Bacterial culture samples

-

Ethyl acetate or a mixture of hexane and acetone (extraction solvent)[3]

-

Anhydrous sodium sulfate

-

Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

-

Sample Preparation:

-

To a known volume of bacterial culture, add an equal volume of the extraction solvent.

-

Vortex vigorously for 1-2 minutes to extract the this compound and its metabolites.

-

Centrifuge to separate the organic and aqueous phases.

-

Carefully transfer the organic layer to a clean vial.

-

Dry the organic extract by passing it through a small column of anhydrous sodium sulfate.

-

Concentrate the extract under a gentle stream of nitrogen if necessary.

-

-

GC-MS Analysis:

-

Injector Temperature: 250-280°C

-

Column: A non-polar or semi-polar capillary column (e.g., DB-5ms, HP-5ms).

-

Oven Temperature Program:

-

Initial temperature: 60-100°C, hold for 1-2 minutes.

-

Ramp rate: 10-20°C/minute to 280-300°C.

-

Final hold: 5-10 minutes.

-

-

Carrier Gas: Helium at a constant flow rate.

-

Mass Spectrometer:

-

Ionization mode: Electron Impact (EI) at 70 eV.

-

Scan range: m/z 50-500.

-

Acquisition mode: Full scan for metabolite identification and Selected Ion Monitoring (SIM) for quantification of this compound.

-

-

Protocol 3: Preparation of Cell-Free Extracts

Objective: To prepare crude cell extracts for enzyme assays.

Materials:

-

Pseudomonas culture grown in the presence of an inducer (e.g., biphenyl or this compound)

-

Phosphate buffer (50-100 mM, pH 7.0-7.5)

-

Lysozyme (optional)

-

Sonciator or French press

-

Centrifuge

Procedure:

-

Harvest bacterial cells from the culture by centrifugation at 4°C.

-

Wash the cell pellet twice with cold phosphate buffer.

-

Resuspend the cell pellet in a minimal volume of cold phosphate buffer.

-

Disrupt the cells by sonication on ice or by passing them through a French press. If using lysozyme, incubate the cell suspension with lysozyme prior to physical disruption.

-

Centrifuge the cell lysate at high speed (e.g., >12,000 x g) for 30-60 minutes at 4°C to remove cell debris.

-

The resulting supernatant is the cell-free extract. Determine the protein concentration using a standard method (e.g., Bradford assay).

Protocol 4: Biphenyl Dioxygenase (BDO) Assay

Objective: To measure the activity of biphenyl dioxygenase in cell-free extracts.

Materials:

-

Cell-free extract

-

Phosphate buffer (50 mM, pH 7.5)

-

NADH

-

Biphenyl (substrate)

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing phosphate buffer and NADH.

-

Add a known amount of cell-free extract to the reaction mixture.

-

Initiate the reaction by adding the biphenyl substrate.

-

Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.

-

The rate of NADH oxidation is proportional to the biphenyl dioxygenase activity.

Protocol 5: Catechol 2,3-Dioxygenase (C23O) Assay

Objective: To measure the activity of catechol 2,3-dioxygenase in cell-free extracts.

Materials:

-

Cell-free extract

-

Phosphate buffer (50-100 mM, pH 7.5)

-

Catechol or 3-methylcatechol (substrate)

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing phosphate buffer.

-

Add a known amount of cell-free extract.

-

Initiate the reaction by adding the catechol or 3-methylcatechol substrate.

-

Monitor the formation of the yellow ring-fission product, 2-hydroxymuconic semialdehyde (from catechol) or 2-hydroxy-6-oxohepta-2,4-dienoate (from 3-methylcatechol), by measuring the increase in absorbance at 375 nm or 388 nm, respectively.[4][5]

-

The rate of increase in absorbance is proportional to the catechol 2,3-dioxygenase activity.

Visualizations

Degradation Pathway of this compound

References

- 1. Biodegradation of this compound, a congener of polychlorinated biphenyl, by Pseudomonas isolates GSa and GSb - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Optimization of Pseudomonas aeruginosa isolated for bioremediation from Ha'il region of Saudi Arabia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. Conversion of 3-Chlorocatechol by Various Catechol 2,3-Dioxygenases and Sequence Analysis of the Chlorocatechol Dioxygenase Region of Pseudomonas putida GJ31 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Construction of Chimeric Catechol 2,3-Dioxygenase Exhibiting Improved Activity against the Suicide Inhibitor 4-Methylcatechol - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Sensitivity Analysis of 2,4'-Dichlorobiphenyl using Gas Chromatography-Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the sensitive and selective analysis of 2,4'-Dichlorobiphenyl (PCB 8), a specific polychlorinated biphenyl (PCB) congener, using Gas Chromatography-Mass Spectrometry (GC-MS). PCBs are persistent organic pollutants (POPs) that are monitored due to their environmental persistence and potential health risks.[1] This protocol outlines procedures for sample preparation from various matrices, optimized GC-MS instrument parameters, and data analysis techniques to ensure accurate quantification of this compound. The methodologies described are compiled from established environmental analysis protocols and are suitable for researchers in environmental science, toxicology, and drug development.

Introduction

Polychlorinated biphenyls (PCBs) are a class of synthetic chlorinated hydrocarbon compounds that were widely used in industrial applications before being banned due to their toxicity and persistence in the environment.[1][2] this compound (CAS Registry Number: 34883-43-7) is one of the 209 PCB congeners.[3] Accurate and sensitive detection of specific PCB congeners like this compound is crucial for assessing environmental contamination and human exposure. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique well-suited for the separation, identification, and quantification of PCBs due to its high resolution and sensitivity.[4][5] This document provides a comprehensive protocol for the analysis of this compound using GC-MS, including sample preparation, instrumental analysis, and data interpretation.

Experimental Protocols

Sample Preparation

The choice of sample preparation technique depends on the sample matrix. Below are protocols for aqueous, solid, and biological samples.

Aqueous Samples (e.g., Water)

This protocol is adapted from liquid-liquid extraction (LLE) methods commonly used for PCB analysis in water.[2]

-

Sample Collection: Collect 1 L of the aqueous sample in a clean glass container.

-

pH Adjustment: Adjust the sample pH to neutral using hydrochloric acid or sodium hydroxide.[6]

-

Extraction:

-

Transfer the sample to a 2 L separatory funnel.

-

Add 60 mL of dichloromethane or n-hexane as the extraction solvent.[5][6]

-

Shake the funnel vigorously for 2 minutes, periodically venting to release pressure.[6] For consistency, a mechanical shaker is recommended.[6]

-

Allow the layers to separate.

-

Drain the organic layer (bottom layer for dichloromethane, top for hexane) into a collection flask.

-

Repeat the extraction two more times with fresh portions of the solvent.[6]

-

Combine all organic extracts.

-

-

Drying: Dry the combined extract by passing it through a column containing anhydrous sodium sulfate.[5]

-

Concentration: Concentrate the extract to a final volume of 1 mL using a gentle stream of nitrogen.[5]

Solid Samples (e.g., Soil, Sediment)

This protocol is based on Soxhlet or ultrasonic extraction methods suitable for solid matrices.[5][7]

-

Sample Preparation: Weigh 10 g of the homogenized, dry-weight sample into an extraction thimble or glass jar.[5][7]

-

Extraction:

-

Soxhlet Extraction: Place the thimble in a Soxhlet extractor and extract with a suitable solvent mixture (e.g., hexane/acetone) for several hours.[7]

-

Ultrasonic Extraction: Add anhydrous sodium sulfate and 40 mL of an extraction solvent mixture (e.g., hexane and acetone) to the sample in a glass jar.[5] Sonicate for 20 minutes.[5] Repeat the extraction with fresh solvent.[5]

-

-

Cleanup: The extract may require cleanup to remove interfering compounds. This can be achieved using techniques like gel permeation chromatography (GPC) or solid-phase extraction (SPE) with silica gel or alumina.[7]

-

Concentration: Concentrate the cleaned extract to a final volume of 1 mL under a gentle stream of nitrogen.[5]

Biological Samples (e.g., Adipose Tissue, Blood)

This protocol utilizes methods developed for the analysis of persistent organic pollutants in biological matrices.[8]

-

Homogenization: Homogenize the tissue sample, for example, by grinding with dry ice.

-

Extraction:

-

For adipose tissue, use a solvent extraction with cyclopentane.

-

For blood samples, a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach can be used with acetonitrile and salts like magnesium sulfate and sodium chloride for liquid-liquid extraction.[8]

-

-

Cleanup: Biological samples often contain lipids and other interferences that must be removed. GPC is a common cleanup technique for these matrices.

-

Solvent Exchange and Concentration: The solvent may be exchanged to a more suitable one for GC analysis, such as isooctane. Concentrate the final extract to the desired volume.

GC-MS Analysis

Instrumentation

A gas chromatograph coupled to a single quadrupole or triple quadrupole mass spectrometer is recommended for this analysis.[5][9]

GC-MS Parameters

The following table summarizes the recommended GC-MS parameters for the analysis of this compound. These are general guidelines and may require optimization based on the specific instrument and column used.

| Parameter | Value | Reference |

| Gas Chromatograph | ||

| Injection Mode | Splitless | [9] |

| Injection Volume | 1 µL | [4] |

| Injector Temperature | 250 °C | [8] |

| Carrier Gas | Helium or Hydrogen | [4] |

| Column | 5% Phenyl Methylpolysiloxane (e.g., DB-5ms, TR-Dioxin 5MS), 30 m x 0.25 mm ID, 0.25 µm film thickness | [8][9] |

| Oven Program | Initial 60 °C, hold 1 min. Ramp 30 °C/min to 200 °C. Ramp 10 °C/min to 320 °C. Hold 2 min. | [5] |

| Mass Spectrometer | ||

| Ionization Mode | Electron Ionization (EI) | [3] |

| Ion Source Temp. | 230 °C | [8] |

| Acquisition Mode | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) | [1][2] |

| Monitored Ions (m/z) | 222 (Quantifier), 152, 187 (Qualifiers) | [10][11] |

| Dwell Time | 100 ms | - |

Data Presentation

Quantitative Data Summary

The following table presents key quantitative parameters for the analysis of this compound.

| Parameter | Value | Reference |

| Molecular Formula | C₁₂H₈Cl₂ | |

| Molecular Weight | 223.10 g/mol | [3] |

| CAS Number | 34883-43-7 | [3] |

| Retention Time | Dependent on specific GC conditions, but can be determined from chromatograms. | |

| Quantifier Ion (m/z) | 222 | [10] |

| Qualifier Ions (m/z) | 152, 187 | [10][11] |

| Limit of Quantification (LOQ) | Can be as low as ≤0.5 ppb in water, depending on the system's sensitivity. | [2] |

| Calibration Range | Typically ranges from low ppb (e.g., 5 ppb) to high ppb (e.g., 1000 ppb). | [1] |

Visualizations

Caption: Experimental workflow for this compound analysis.

Caption: Principle of GC-MS analysis for this compound.

References

- 1. agilent.com [agilent.com]

- 2. chromatographyonline.com [chromatographyonline.com]

- 3. 1,1'-Biphenyl, 2,4'-dichloro- [webbook.nist.gov]

- 4. peakscientific.com [peakscientific.com]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. gcms.cz [gcms.cz]

- 7. gcms.cz [gcms.cz]

- 8. library.dphen1.com [library.dphen1.com]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. 2,2'-Dichlorobiphenyl | C12H8Cl2 | CID 25622 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. ez.restek.com [ez.restek.com]

Application Notes and Protocols for 2,4'-Dichlorobiphenyl Analysis in Sediment

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the preparation of sediment samples for the analysis of 2,4'-Dichlorobiphenyl, a specific polychlorinated biphenyl (PCB) congener. The following sections outline the necessary steps from sample collection and preparation to extraction, cleanup, and final analysis, ensuring accurate and reproducible results.

Introduction

Polychlorinated biphenyls (PCBs) are persistent organic pollutants (POPs) that are widespread in the environment, accumulating in sediments due to their hydrophobic nature.[1][2] Accurate quantification of specific congeners like this compound is crucial for environmental monitoring and risk assessment. This protocol details a robust methodology for the extraction and cleanup of sediment samples prior to instrumental analysis, typically by gas chromatography-mass spectrometry (GC-MS).[3][4]

Experimental Protocols

Sample Collection and Pre-treatment

Proper sample collection and handling are paramount to avoid contamination and ensure the integrity of the sample.

-

Sampling: Collect sediment samples using a grab sampler or corer and place them in pre-cleaned glass jars with polytetrafluoroethylene (PTFE)-lined lids.[5]

-

Storage: Upon collection, samples should be transported to the laboratory on ice and stored at 4°C if processed within a few days, or frozen at -20°C for longer-term storage to minimize microbial degradation of the target analyte.[5]

-

Pre-treatment: Before extraction, allow the sediment sample to thaw completely if frozen. Homogenize the sample thoroughly by mechanical stirring. For dry weight determination, a subsample should be dried at 105-110°C until a constant weight is achieved. The main sample portion for extraction is typically air-dried in a fume hood for 48 hours and then sieved through a 1-mm mesh to remove large debris.

Extraction

The goal of the extraction process is to efficiently transfer this compound from the sediment matrix into a solvent. Two common and effective methods are Pressurized Liquid Extraction (PLE) and Soxhlet Extraction.

Protocol 2.2.1: Pressurized Liquid Extraction (PLE)

PLE, also known as Accelerated Solvent Extraction (ASE®), is a rapid and efficient method that uses elevated temperatures and pressures to extract analytes.[6][7]

-

Sample Preparation: Mix approximately 10 g of the homogenized and dried sediment with a drying agent like anhydrous sodium sulfate or diatomaceous earth until a free-flowing powder is obtained.

-

Cell Loading: Load the mixture into a stainless steel extraction cell. A layer of clean sand or diatomaceous earth can be added to the bottom and top of the sample to ensure even flow.

-

Extraction Parameters:

-